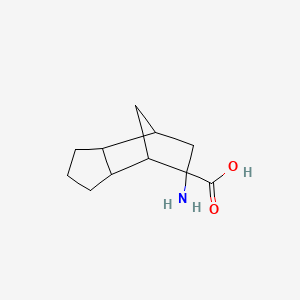
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 131262-35-6 . It has a molecular weight of 150.13 . The IUPAC name for this compound is 2,2-difluoro-3,3-dimethylcyclopropanecarboxylic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is 1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a powder at room temperature . It has a melting point of 68-70 degrees Celsius .Scientific Research Applications
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which can include compounds similar to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, undergo environmental degradation leading to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Microbial degradation studies have been conducted to understand the environmental fate and effects of these precursors. The review by Liu and Avendaño (2013) highlights the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, in microbial culture, activated sludge, soil, and sediment. This research provides insight into quantitative and qualitative relationships between precursors and PFCAs or PFSAs, microbial degradation pathways, and novel degradation intermediates (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Impact
With the ongoing transition from long-chain perfluoroalkyl substances, new fluorinated alternatives, including 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid analogs, are being introduced. Wang et al. (2013) reviewed over 20 fluorinated substances used in various applications, highlighting their environmental releases, persistence, and exposure. The lack of comprehensive information on these replacements raises concerns about their safety for humans and the environment. The review identifies data gaps and suggests generating missing data through stakeholder cooperation (Wang et al., 2013).
Bioaccumulation and Toxicity Concerns
Concerns about the bioaccumulation potential of perfluorinated acids, including those related to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, have been addressed in a critical review by Conder et al. (2008). This research discusses the differences in partitioning behavior between perfluorinated acids and persistent lipophilic compounds, highlighting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence (Conder et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACPCLAGCBIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
CAS RN |
131262-35-6 |
Source


|
| Record name | 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)





